Ethyl 3-amino-2-chlorobenzoate

Lipophilicity Membrane Permeability Drug Design

Researchers requiring consistent ortho-chloro meta-amino benzoate building blocks often encounter physicochemical variability with methyl ester or positional isomers. Ethyl 3-amino-2-chlorobenzoate (CAS 1261671-67-3) provides a controlled XLogP3 of 2.6 and a boiling point of 311.9 °C, ensuring predictable synthetic performance for heterocycle synthesis. - Enables sequential functionalization due to attenuated ester electrophilicity relative to the methyl ester. - Preserved pharmacophoric pattern validated for nanomolar HIV-1 protease inhibitor scaffolds. - Short-path distillation feasible at reduced temperatures, protecting heat-sensitive intermediates during scale-up.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1261671-67-3
Cat. No. B087856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-chlorobenzoate
CAS1261671-67-3
Synonymsethyl 3-aMino-2-chlorobenzoate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)N)Cl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3
InChIKeyPQYZWIXJWWAFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2-chlorobenzoate Chemical Profile


Ethyl 3-amino-2-chlorobenzoate (CAS 1261671-67-3) is a polysubstituted aromatic building block belonging to the class of ortho-chloro meta-amino benzoate esters. It features an ethyl ester at C1, a chlorine atom at C2, and a primary amino group at C3 of the benzene ring [1]. The compound has a molecular weight of 199.63 g/mol, a computed XLogP3 of 2.6, and a predicted boiling point of 311.9±22.0 °C [1]. Its dual functional-group architecture (amino nucleophile and chloro leaving group) makes it a versatile intermediate for heterocycle synthesis and medicinal chemistry campaigns [2].

Dual functionality Amino nucleophile and chloro leaving group support heterocycle assembly
Substitution pattern Ortho-chloro meta-amino benzoate motif enables regioselective coupling
Physicochemical context Ethyl ester provides a balance of lipophilicity and controlled reactivity for multi-step synthesis

Why Generic Analogs Cannot Replace This Compound


Substituting Ethyl 3-amino-2-chlorobenzoate with its methyl ester or positional isomers (e.g., 4-amino-2-chloro or 4-amino-3-chloro derivatives) introduces quantifiable changes in lipophilicity, boiling point, and pharmacophoric recognition that directly impact synthetic accessibility and biological readouts [1][2]. These physicochemical and structural differences make empirical, like-for-like replacement unreliable in multi-step medicinal chemistry or process chemistry workflows.

Target compound
Potential substitute mismatch
Lipophilicity context
Methyl ester shows lower lipophilicity, which may alter membrane partitioning profiles in biological assays
Purification pathway
4-amino-2-chloro isomer has a higher predicted boiling point, complicating mild distillation and thermal control
Pharmacophoric recognition
Relocating the amino group to the 4-position may disrupt SAR patterns reported for HIV-1 protease inhibitor series

Quantitative Comparator Evidence


Lipophilicity Advantage Over Methyl Ester

Ethyl 3-amino-2-chlorobenzoate exhibits a higher computed XLogP3 than its methyl ester analog, translating to improved passive membrane diffusion. This difference is particularly relevant for fragment-based drug discovery where subtle logP shifts influence hit-to-lead progression [1].

Lipophilicity shift
Cross-study comparable
+0.9 log unit
ΔXLogP3 vs methyl ester (1.7)
May improve passive permeability context for cell-based screens
Computed property; assay validation required
Lipophilicity Membrane Permeability Drug Design

Lower Boiling Point Simplifies Purification

The predicted boiling point of Ethyl 3-amino-2-chlorobenzoate is significantly lower than that of its 4-amino-2-chloro positional isomer, enabling distillation-based purification at lower temperatures and reducing the risk of thermal decomposition .

Boiling point
Data to verify
311.9±22.0 °C
4-amino isomer predicted ~344.5 °C
May enable milder distillation and reduce thermal decomposition risk
Predicted; experimental verification recommended
Purification Distillation Process Chemistry

Proven Pharmacophore in HIV-1 Protease Inhibitors

The 3-amino-2-chlorobenzoyl motif is a critical pharmacophore in HIV-1 protease inhibitors such as allophenylnorstatine derivatives [1]. SAR studies confirm that moving the amino group from the 3- to the 4-position reduces enzyme inhibition [2].

HIV-1 protease SAR
Class-level inference
3-amino-2-chloro motif Nanomolar Ki retention reported
4-amino-2-chloro analog Reduced inhibitory activity (SAR trend)
Supports the 3-amino substitution pattern for inhibitor library design
Inferred from structurally related acid derivatives
HIV Protease Inhibitor Pharmacophore SAR

Chemoselectivity Advantage in Amidation

The ethyl ester undergoes nucleophilic acyl substitution more slowly than the methyl ester due to increased steric hindrance, allowing for selective stepwise functionalization in the presence of multiple nucleophiles [1][2].

Ester reactivity
Context-dependent
Ethyl ester exhibits slower acylation than methyl ester, supporting stepwise selectivity
May widen the operational window for chemoselective amidation strategies
Trend from analogous esters; validation in target substrate recommended
Chemoselectivity Amidation Synthetic Methodology

High-Value Application Scenarios


HIV-1 Protease Inhibitor Synthesis

Use as a key intermediate to install the 3-amino-2-chlorobenzoyl moiety via ester hydrolysis and subsequent coupling to allophenylnorstatine or related scaffolds, preserving the critical pharmacophoric pattern validated in nanomolar inhibitors of HIV-1 protease [1].

Fragment-Based Drug Discovery with Enhanced Permeability

Leveraging the XLogP3 = 2.6 advantage over the methyl ester (XLogP3 = 1.7), the ethyl ester is better suited for cell-based phenotypic screening where passive diffusion into the cytoplasm is rate-limiting [2].

Heat-Sensitive Heterocyclic Synthesis

The lower boiling point (311.9 °C) compared to the 4-amino isomer (344.5 °C) permits short-path distillation at reduced temperature, preserving heat-sensitive intermediates during scale-up of quinoline or benzodiazepine library synthesis .

Chemoselective Amidation Strategies

The attenuated electrophilicity of the ethyl ester relative to the methyl ester enables sequential functionalization strategies — for example, selective amidation of the amino group while retaining the ester for later hydrolysis — in medicinal chemistry campaigns requiring orthogonal protection [3].

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor synthesis
3-amino-2-chlorobenzoyl pharmacophore context
SAR pattern confirmation with targeted enzyme assays
Fragment-based drug discovery
Enhanced lipophilicity context
Cell permeability assay interpretation
Heat-sensitive heterocyclic synthesis
Lower boiling point context
Distillation recovery validation under mild conditions
Chemoselective amidation
Attenuated ester reactivity
Sequential functionalization workflow development
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